molecular formula C11H10ClN3S B7885397 6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine;hydrochloride

6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine;hydrochloride

Cat. No. B7885397
M. Wt: 251.74 g/mol
InChI Key: SXLYHHOIYGZLHI-UHFFFAOYSA-N
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Description

6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine;hydrochloride is a useful research compound. Its molecular formula is C11H10ClN3S and its molecular weight is 251.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine;hydrochloride involves the reaction of 2-mercapto-1H-imidazole-5-amine with 2-bromoacetophenone followed by cyclization with sulfur and oxidation to form the final product.

Starting Materials
2-mercapto-1H-imidazole-5-amine, 2-bromoacetophenone, sulfur, hydrochloric acid, sodium nitrite, sodium hydroxide, hydrogen peroxide

Reaction
Step 1: Dissolve 2-mercapto-1H-imidazole-5-amine in hydrochloric acid and add sodium nitrite to form diazonium salt., Step 2: Add 2-bromoacetophenone to the diazonium salt solution and stir for 30 minutes., Step 3: Add sodium hydroxide to the reaction mixture to adjust the pH to 8-9., Step 4: Add sulfur to the reaction mixture and heat at 150°C for 6 hours to form the thiazole ring., Step 5: Cool the reaction mixture and add hydrogen peroxide to oxidize the sulfur to sulfonic acid., Step 6: Acidify the reaction mixture with hydrochloric acid to form the hydrochloride salt of the final product., Step 7: Isolate the product by filtration and wash with water and ethanol.

properties

IUPAC Name

6-phenylimidazo[2,1-b][1,3]thiazol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S.ClH/c12-10-9(8-4-2-1-3-5-8)13-11-14(10)6-7-15-11;/h1-7H,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLYHHOIYGZLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine;hydrochloride

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